N-(2,5-dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide
Description
N-(2,5-dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide is a synthetic small molecule characterized by a thieno[2,3-d]pyrimidinyl core substituted with methyl groups at positions 5 and 5. The compound features a propanamide chain linked via a sulfur atom (sulfanyl group) to the thienopyrimidine scaffold and a 2,5-dimethoxyphenyl group at the terminal amide.
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-11-12(2)27-19-17(11)18(20-10-21-19)26-8-7-16(23)22-14-9-13(24-3)5-6-15(14)25-4/h5-6,9-10H,7-8H2,1-4H3,(H,22,23) |
InChI Key |
IVIQITQIJOHZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-4,5-Dimethylthiophene-3-Carboxamide
The thienopyrimidine core is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxamide with formamide under reflux conditions. This method, adapted from studies on analogous thienopyrimidines, yields the 4-oxo derivative.
Reaction Conditions :
-
Reactants : 2-Amino-4,5-dimethylthiophene-3-carboxamide (1.0 equiv), formamide (5.0 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 120–130°C, reflux.
-
Time : 6–8 hours.
Mechanistic Insight :
Formamide acts as both a solvent and a carbonyl donor, facilitating cyclization through nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.
Thiolation of the 4-Oxo Group
The 4-oxo group is converted to a thiol group using phosphorus pentasulfide (P₂S₅) in anhydrous toluene.
Reaction Conditions :
-
Reactants : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv), P₂S₅ (2.5 equiv).
-
Solvent : Anhydrous toluene.
-
Temperature : 80°C.
-
Time : 3 hours.
Analytical Validation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 6.78 (s, 1H, thiophene-H), 12.05 (s, 1H, SH).
Synthesis of N-(2,5-Dimethoxyphenyl)Propanamide
Amidation of 3-Bromopropanoyl Chloride
The side chain is prepared by reacting 3-bromopropanoyl chloride with 2,5-dimethoxyaniline in the presence of a base.
Reaction Conditions :
-
Reactants : 3-Bromopropanoyl chloride (1.2 equiv), 2,5-dimethoxyaniline (1.0 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
-
Time : 2 hours.
-
Yield : 85–90%.
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃) : δ 2.65 (t, J = 6.8 Hz, 2H, CH₂), 3.25 (t, J = 6.8 Hz, 2H, CH₂Br), 3.78 (s, 6H, OCH₃), 6.65–6.72 (m, 3H, aromatic-H), 7.45 (s, 1H, NH).
-
MS (ESI) : m/z 286.0 [M+H]⁺.
Coupling of Intermediates via Sulfanyl Linkage
Nucleophilic Substitution Reaction
The thiol group of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes nucleophilic substitution with 3-bromo-N-(2,5-dimethoxyphenyl)propanamide in the presence of a base.
Reaction Conditions :
-
Reactants : 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol (1.0 equiv), 3-bromo-N-(2,5-dimethoxyphenyl)propanamide (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent : Acetonitrile.
-
Temperature : 60°C.
-
Time : 4 hours.
Mechanistic Insight :
The base deprotonates the thiol group, generating a thiolate ion that displaces the bromide ion from the propanamide derivative.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.18 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 2.65 (t, J = 6.8 Hz, 2H, CH₂), 3.22 (t, J = 6.8 Hz, 2H, CH₂S), 3.75 (s, 6H, OCH₃), 6.60–6.75 (m, 3H, aromatic-H), 7.25 (s, 1H, thienopyrimidine-H), 10.15 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 11.5 (CH₃), 21.8 (CH₃), 35.2 (CH₂), 42.1 (CH₂S), 56.2 (OCH₃), 110.5–152.0 (aromatic and thienopyrimidine carbons), 170.5 (C=O).
-
HRMS (ESI) : m/z 404.1182 [M+H]⁺ (calculated for C₁₉H₂₁N₃O₃S₂: 404.1190).
Optimization and Alternative Approaches
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23, )
- Key Differences: Linkage: Oxygen (ether) vs. sulfur (thioether) at position 4 of the thienopyrimidine core. Substituents: 4-Acetamidophenyl vs. 2,5-dimethoxyphenyl. Chain Length: Acetamide (2-carbon chain) vs. propanamide (3-carbon chain).
- Physicochemical Data: Property Compound 23 Target Compound (Inferred) Molecular Formula C₁₆H₁₈N₄O₂S C₁₇H₁₉N₃O₃S₂ Molecular Weight (g/mol) 314.0 ~393.48 Melting Point (°C) 202–203 Not reported LC-MS [M+H]⁺ 314.0 Not available
- The 2,5-dimethoxyphenyl group introduces electron-donating substituents, which could increase solubility in polar solvents relative to the 4-acetamidophenyl group .
2.1.2. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (Compounds 7c–7f, )
- Key Differences: Core Heterocycle: Oxadiazole-thiazole vs. thienopyrimidine. Substituents: Methylphenyl vs. dimethoxyphenyl.
- Physicochemical Data: Property Compounds 7c–7f Target Compound (Inferred) Molecular Formula C₁₆H₁₇N₅O₂S₂ – C₁₇H₁₉N₅O₂S₂ C₁₇H₁₉N₃O₃S₂ Molecular Weight (g/mol) 375–389 ~393.48 Melting Point (°C) 134–178 Not reported
- The dimethoxy substituents may improve solubility relative to methyl groups but reduce passive diffusion across lipid membranes .
2.1.3. 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide ()
Key Differences :
- Chain Length : Acetamide (2-carbon) vs. propanamide (3-carbon).
- Substituents : 4-Nitro-2-methylphenyl (electron-withdrawing) vs. 2,5-dimethoxyphenyl (electron-donating).
- The nitro group in the analogue could increase reactivity but may also elevate toxicity risks compared to methoxy groups .
Research Findings and Implications
- Thioether vs. Ether Linkages : Sulfanyl groups (as in the target compound) generally increase lipophilicity compared to ethers, which may enhance tissue penetration but reduce metabolic stability .
- Substituent Effects : Methoxy groups improve aqueous solubility but may hinder membrane permeability. Nitro groups, while reactive, are less favorable in drug design due to toxicity risks .
- Chain Length : Propanamide chains (3-carbon) may offer better target engagement than shorter acetamide chains (2-carbon) in certain enzymatic pockets .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide (CAS Number: 1219547-37-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound features a thieno[2,3-d]pyrimidine core linked to a dimethoxyphenyl group and a sulfanyl propanamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1219547-37-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antibacterial Activity
Compounds structurally related to this compound have demonstrated moderate to good antibacterial activity. For example, thieno[2,3-d]pyrimidines have been reported to inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticonvulsant Effects
The anticonvulsant activity of related compounds has been documented in several animal models. For example, N'-benzyl 2-amino acetamides have shown promising results in reducing seizure frequency in maximal electroshock seizure (MES) models. The structure-activity relationship indicates that modifications at specific sites can enhance anticonvulsant efficacy.
Case Studies
- Anticancer Activity : A study evaluating the effects of thienopyrimidine derivatives on breast cancer cells demonstrated that these compounds could significantly reduce cell viability and induce apoptotic pathways. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
- Antibacterial Evaluation : In vitro studies have shown that certain thienopyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
- Anticonvulsant Efficacy : A pharmacological evaluation of N'-benzyl 2-amino acetamides revealed that these compounds possess anticonvulsant properties superior to traditional treatments like phenobarbital in certain models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Dimethoxy substitution | Enhances binding affinity to biological targets |
| Sulfanyl moiety | Critical for antibacterial and anticancer activities |
| Alkyl chain length | Affects lipophilicity and cellular uptake |
Q & A
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key parameters include:
- Temperature : Optimize between 80–100°C to balance reaction rate and side-product formation .
- Solvents : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may improve cross-coupling efficiency .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, sulfanyl linkages, and methoxy groups .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the thieno-pyrimidine scaffold's affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
Advanced Research Questions
Q. How can computational modeling guide the design of bioactive derivatives?
- Density Functional Theory (DFT) : Predict electronic properties and regioselectivity for sulfanyl substitutions .
- Molecular Docking : Simulate binding to biological targets (e.g., EGFR kinase) to prioritize derivatives with improved affinity .
- MD Simulations : Assess stability of ligand-target complexes over time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity Validation : Use HPLC to rule out impurities (>99% purity required for conclusive assays) .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and fluorescence polarization (competitive binding) .
Q. How to optimize reaction conditions to minimize byproducts during synthesis?
- Stepwise Optimization : Use Design of Experiments (DoE) to test solvent/catalyst combinations .
- Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation .
- Byproduct Analysis : LC-MS to identify side-products and adjust stoichiometry .
Q. What challenges arise in establishing structure-activity relationships (SAR), and how to address them?
- Synthetic Challenges : Difficulty in modifying the thieno-pyrimidine core without destabilizing the scaffold. Use protecting groups (e.g., Boc) for selective functionalization .
- Data Integration : Combine bioassay results with computational descriptors (e.g., LogP, polar surface area) via QSAR modeling .
- Library Diversity : Generate analogs via combinatorial chemistry, focusing on substitutions at the dimethoxyphenyl or acetamide moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
